molecular formula C9H12BrN5 B1385246 4-Bromo-3,5,5'-trimethyl-1'H-1,3'-bipyrazol-4'-amine CAS No. 1234177-19-5

4-Bromo-3,5,5'-trimethyl-1'H-1,3'-bipyrazol-4'-amine

Cat. No.: B1385246
CAS No.: 1234177-19-5
M. Wt: 270.13 g/mol
InChI Key: XJPNDVSMQXVFTJ-UHFFFAOYSA-N
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Description

4-Bromo-3,5,5’-trimethyl-1’H-1,3’-bipyrazol-4’-amine is a heterocyclic compound with the molecular formula C₉H₁₂BrN₅. This compound is characterized by the presence of a bromine atom and three methyl groups attached to a bipyrazole core, making it a unique and interesting molecule for various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5,5’-trimethyl-1’H-1,3’-bipyrazol-4’-amine typically involves the reaction of 4-bromopyrazole with appropriate methylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5,5’-trimethyl-1’H-1,3’-bipyrazol-4’-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the electronic structure of the pyrazole rings .

Scientific Research Applications

4-Bromo-3,5,5’-trimethyl-1’H-1,3’-bipyrazol-4’-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3,5,5’-trimethyl-1’H-1,3’-bipyrazol-4’-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit oxidative phosphorylation and ATP exchange reactions, affecting energy metabolism in cells. It also influences calcium uptake, which can impact various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3,5,5’-trimethyl-1’H-1,3’-bipyrazol-4’-amine is unique due to its bipyrazole core with specific bromine and methyl substitutions, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-5-methyl-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN5/c1-4-7(10)6(3)15(14-4)9-8(11)5(2)12-13-9/h11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPNDVSMQXVFTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N2C(=C(C(=N2)C)Br)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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